4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide
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Overview
Description
The compound “4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(trifluoromethyl)phenyl)butanamide” is a complex organic molecule. It contains several functional groups including a pyridazinone ring, a chlorophenyl group, and a trifluoromethylphenyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar functional groups are often synthesized through various organic reactions. For instance, trifluoromethylpyridines, which share some structural similarities with your compound, are synthesized through methods involving an exchange between chlorine and fluorine atoms or the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with trifluoromethylpyridine and its derivatives .Scientific Research Applications
Synthesis and Biological Activity
Efficient Synthesis and Reactions : A study described the efficient synthesis and reactions of novel indolylpyridazinone derivatives, which involve the reaction of specific butanoic acids with indole, leading to the production of pyridazinone derivatives with demonstrated antibacterial activity. This research provides a basis for understanding the synthesis processes and potential biological applications of similar compounds (Abubshait, 2007).
Antimicrobial and Antifungal Activities : Another study focused on the synthesis of heterocyclic compounds from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, demonstrating their antimicrobial and antifungal activities. This suggests that derivatives of the mentioned compound may also possess similar biological activities, which could be beneficial in medical research (Sayed et al., 2003).
Polyfunctionally Substituted Derivatives : Research on β-oxoanilides for heterocyclic synthesis highlighted the creation of new polyfunctionally substituted pyridine and pyrazole derivatives. These findings might offer insights into the chemical versatility and potential utility of similar compounds in creating biologically active molecules (Hussein et al., 2008).
Anticonvulsant and Muscle Relaxant Activities : A related compound was synthesized and evaluated for its anticonvulsant and muscle relaxant activities. The study found significant activity in both domains, suggesting the therapeutic potential of similar compounds in treating neurological conditions (Sharma et al., 2013).
Mechanism of Action
The mechanism of action would depend on the intended use of the compound. Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries, and their biological activities are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
Future Directions
properties
IUPAC Name |
4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[3-(trifluoromethyl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N3O2/c22-16-8-6-14(7-9-16)18-10-11-20(30)28(27-18)12-2-5-19(29)26-17-4-1-3-15(13-17)21(23,24)25/h1,3-4,6-11,13H,2,5,12H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBUKLYONGETJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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